N-Isopropylpyridin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
179339-89-0 |
|---|---|
Molecular Formula |
C8H12N2 |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N-propan-2-ylpyridin-4-amine |
InChI |
InChI=1S/C8H12N2/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3,(H,9,10) |
InChI Key |
BIPRNRDNBVGHNV-UHFFFAOYSA-N |
SMILES |
CC(C)NC1=CC=NC=C1 |
Canonical SMILES |
CC(C)NC1=CC=NC=C1 |
Synonyms |
2-Propanamine,N-4(1H)-pyridinylidene-(9CI) |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of N Isopropylpyridin 4 Amine
Substitution Reactions of the Pyridine (B92270) Ring System
The pyridine ring in N-Isopropylpyridin-4-amine is subject to substitution reactions, but its reactivity is significantly modulated by the presence of the N-isopropylamino substituent at the 4-position. This substituent, being a strong electron-donating group, influences the susceptibility of the ring to both electrophilic and nucleophilic attack.
The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. libretexts.orgwikipedia.org This deactivation is particularly pronounced at the 2-, 4-, and 6-positions. However, the presence of the strongly activating N-isopropylamino group at the 4-position significantly alters this reactivity pattern. byjus.com The amino group donates electron density into the ring through resonance, counteracting the inductive withdrawal of the ring nitrogen and activating the ring towards electrophiles.
This activation is directed primarily to the ortho and para positions relative to the amino group. In the case of this compound, the positions ortho to the amino group are the 3- and 5-positions. Therefore, electrophilic substitution is expected to occur preferentially at these positions. The reaction of 4-aminopyridine (B3432731) with bromine, for instance, leads to bromination at the 3- and 5-positions. acs.orgresearchgate.net It is anticipated that this compound would follow a similar substitution pattern.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com However, the conditions for these reactions on aminopyridines must be carefully controlled. For example, nitration often requires protecting the amino group first to prevent its oxidation and to control the regioselectivity. byjus.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile | Expected Major Product(s) |
|---|---|---|
| Bromination | Br₂ | 3-Bromo-N-isopropylpyridin-4-amine, 3,5-Dibromo-N-isopropylpyridin-4-amine |
| Nitration | HNO₃/H₂SO₄ | 3-Nitro-N-isopropylpyridin-4-amine |
Note: The above table represents predicted outcomes based on the known reactivity of 4-aminopyridines. Experimental verification is required.
Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, which are electron-deficient and can stabilize the negative charge of the Meisenheimer intermediate. stackexchange.comyoutube.comyoutube.com In this compound, the 4-position is occupied. Therefore, for a nucleophilic aromatic substitution to occur on the ring, a good leaving group, such as a halide, must be present at the 2- or 6-position.
The reaction of 4-chloropyridine (B1293800) with various primary and secondary amines, for example, results in the formation of substituted 4-aminopyridines, demonstrating the susceptibility of the 4-position to nucleophilic attack when a leaving group is present. researchgate.net Similarly, if this compound were modified to have a leaving group at the 2-position (e.g., 2-chloro-N-isopropylpyridin-4-amine), it would be expected to undergo nucleophilic substitution at that position.
The mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate, followed by the departure of the leaving group to restore the aromaticity of the ring. masterorganicchemistry.comfishersci.se The rate of these reactions is enhanced by the presence of electron-withdrawing groups that can further stabilize the intermediate.
Table 2: Plausible Nucleophilic Aromatic Substitution Reactions of a Halogenated this compound Derivative
| Substrate | Nucleophile | Potential Product |
|---|---|---|
| 2-Chloro-N-isopropylpyridin-4-amine | Methoxide (CH₃O⁻) | 2-Methoxy-N-isopropylpyridin-4-amine |
| 2-Bromo-N-isopropylpyridin-4-amine | Ammonia (NH₃) | N²-Isopropylpyridine-2,4-diamine |
Note: These are hypothetical reactions illustrating the expected reactivity.
Cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds. youtube.com These reactions typically involve the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate. dicp.ac.cn For this compound to participate in a Suzuki-Miyaura coupling, it would first need to be functionalized with a suitable leaving group, most commonly a halogen (Br or I) or a triflate group.
For instance, 3-bromo-N-isopropylpyridin-4-amine could be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base to yield the corresponding 3-substituted derivatives. The Suzuki-Miyaura coupling of nitrogen-rich heterocycles can sometimes be challenging due to the potential for the nitrogen atoms to coordinate with the palladium catalyst and inhibit its activity. nih.gov However, the development of specialized ligands and reaction conditions has largely overcome these limitations. nih.gov
The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the final product and regenerate the palladium(0) catalyst. youtube.com
Reactivity Profile of the N-Isopropylamine Moiety
The N-isopropylamine group attached to the pyridine ring is a secondary amine and exhibits reactivity characteristic of this functional group.
The secondary amine of this compound can participate in condensation reactions with carbonyl compounds. A key example is the reaction with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form amides. libretexts.orglibretexts.org This reaction typically requires heat or a catalyst to proceed. libretexts.org
The reaction involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a small molecule, usually water. libretexts.org This amidation reaction would result in the formation of an N-isopropyl-N-(pyridin-4-yl)amide.
Table 3: Examples of Condensation Reactions of this compound
| Reactant | Product |
|---|---|
| Acetic anhydride | N-Isopropyl-N-(pyridin-4-yl)acetamide |
| Benzoyl chloride | N-Isopropyl-N-(pyridin-4-yl)benzamide |
As a secondary amine, the nitrogen atom of the N-isopropylamine moiety is nucleophilic and can react with alkylating agents, such as alkyl halides, in a nucleophilic substitution reaction. wikipedia.orglibretexts.org This reaction would lead to the formation of a tertiary amine.
However, a common issue with the alkylation of primary and secondary amines is overalkylation. wikipedia.orgmasterorganicchemistry.com The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkylating agent to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com To achieve selective monoalkylation, specific reaction conditions or strategies, such as using a large excess of the amine or employing alternative methods like reductive amination, are often necessary. masterorganicchemistry.comnih.gov
Table 4: Potential Products of Alkylation of this compound
| Alkylating Agent | Tertiary Amine Product | Quaternary Ammonium Salt Product |
|---|---|---|
| Methyl iodide (CH₃I) | N-Isopropyl-N-methylpyridin-4-amine | 4-(Isopropyl(dimethyl)ammonio)pyridinium diiodide |
| Ethyl bromide (CH₃CH₂Br) | N-Ethyl-N-isopropylpyridin-4-amine | 4-(Diethyl(isopropyl)ammonio)pyridinium dibromide |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-aminopyridine |
| 3-Bromo-N-isopropylpyridin-4-amine |
| 3,5-Dibromo-N-isopropylpyridin-4-amine |
| 3-Nitro-N-isopropylpyridin-4-amine |
| 4-(Isopropylamino)pyridine-3-sulfonic acid |
| 4-chloropyridine |
| 2-chloro-N-isopropylpyridin-4-amine |
| 2-Methoxy-N-isopropylpyridin-4-amine |
| 2-Bromo-N-isopropylpyridin-4-amine |
| N²-Isopropylpyridine-2,4-diamine |
| N²,N²,N⁴-Trimethyl-N⁴-isopropylpyridine-2,4-diamine |
| 3-bromo-N-isopropylpyridin-4-amine |
| Acetic anhydride |
| N-Isopropyl-N-(pyridin-4-yl)acetamide |
| Benzoyl chloride |
| N-Isopropyl-N-(pyridin-4-yl)benzamide |
| Butanoic acid |
| N-Isopropyl-N-(pyridin-4-yl)butanamide |
| Methyl iodide |
| N-Isopropyl-N-methylpyridin-4-amine |
| 4-(Isopropyl(dimethyl)ammonio)pyridinium diiodide |
| Ethyl bromide |
| N-Ethyl-N-isopropylpyridin-4-amine |
| 4-(Diethyl(isopropyl)ammonio)pyridinium dibromide |
| Benzyl chloride |
| N-Benzyl-N-isopropylpyridin-4-amine |
| 4-(Dibenzyl(isopropyl)ammonio)pyridinium dichloride |
| Bromine |
| Nitric acid |
| Sulfuric acid |
| Sulfur trioxide |
| Methoxide |
| Ammonia |
| Dimethylamine |
| Palladium |
Oxidation and Reduction Transformations
The reactivity of this compound in redox reactions is centered on its two nitrogen atoms—the endocyclic pyridine nitrogen and the exocyclic isopropylamino nitrogen.
Oxidation: The oxidation of tertiary amines, such as this compound, typically involves the formation of an amine oxide. Reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids can provide an oxygen atom to the most nucleophilic nitrogen. In this molecule, the pyridine ring nitrogen is generally the more sterically accessible and electronically available site for oxidation compared to the exocyclic nitrogen, leading to the formation of this compound N-oxide. The reaction proceeds via nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. libretexts.org
Selective N-oxidation of the pyridine ring in the presence of other, more reactive aliphatic amines can be challenging. However, strategies involving in-situ protonation of the more basic exocyclic amine can effectively deactivate it towards oxidation, allowing for selective oxidation of the heteroaromatic nitrogen. nih.gov
Reduction: While the pyridine ring is generally resistant to reduction due to its aromatic stability, specific catalytic hydrogenation conditions can achieve this transformation. High pressures of hydrogen gas in the presence of catalysts like rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C) can reduce the pyridine ring to the corresponding piperidine (B6355638) derivative. The amino group at the C4 position significantly activates the ring, making it more susceptible to reduction compared to unsubstituted pyridine.
Conversely, should the N-oxide be formed, it can be readily reduced back to the parent pyridine. This transformation is often quantitative and can be achieved with a variety of reducing agents, such as PCl₃ or catalytic hydrogenation, highlighting the utility of the N-oxide as a protecting or directing group in synthesis.
A summary of representative redox transformations is presented in Table 1.
Table 1: Representative Oxidation and Reduction Reactions This table presents plausible transformations based on the general reactivity of 4-aminopyridines. Specific experimental data for this compound was not available in the cited literature.
| Transformation | Typical Reagent(s) | Product |
|---|---|---|
| N-Oxidation (Pyridine Ring) | Hydrogen Peroxide (H₂O₂), m-CPBA | This compound N-oxide |
| Ring Reduction (Hydrogenation) | H₂, Rh/C or Ru/C, high pressure | 4-(Isopropylamino)piperidine |
Steric and Electronic Influence of the N-Isopropyl Group on Reactivity
The isopropyl substituent on the exocyclic nitrogen atom exerts significant control over the molecule's reactivity through a combination of its physical size and electron-donating properties.
Steric Hindrance Effects on Reaction Kinetics and Regioselectivity
The bulky nature of the isopropyl group, compared to a methyl or ethyl group, creates steric hindrance around the exocyclic nitrogen and the adjacent C3 and C5 positions of the pyridine ring. This steric congestion has a pronounced effect on reaction rates. For instance, in reactions involving nucleophilic attack by the exocyclic nitrogen, the rate would be significantly slower than for less hindered analogues.
Similarly, for reactions involving attack on the pyridine ring, the isopropyl group can influence regioselectivity. Electrophilic attack on the ring, while generally disfavored for pyridines, is directed by the powerful electron-donating amino group to the C3 and C5 positions. The isopropyl group can partially shield these positions, potentially slowing the reaction rate compared to a smaller N-alkyl substituent. Studies on analogous systems, such as the Menshutkin reaction (alkylation of pyridines), have demonstrated that increasing the size of alkyl groups on the ring steadily impacts the reaction's activation volume and kinetics, indicating a high sensitivity to steric demand. researchgate.net
Electronic Modulation of Pyridine Ring Activation
The N-isopropyl group functions as an electron-donating group (EDG) through induction. This effect, combined with the potent resonance-donating effect of the amino group at the 4-position, significantly increases the electron density of the pyridine ring. The nitrogen atom of the amino group donates its lone pair into the π-system, which deactivates the ring towards electrophilic substitution at the C2 and C6 positions but strongly activates the C3 and C5 positions. stackexchange.com
The inductive effect of the isopropyl group further enriches this system, enhancing the nucleophilicity of both the exocyclic and endocyclic nitrogen atoms. This increased electron density makes the pyridine nitrogen a better ligand for metal coordination and more susceptible to protonation. nih.govrsc.org This electronic enrichment is crucial for the molecule's role in catalyzed reactions where coordination to a metal center is a key step.
Detailed Mechanistic Investigations
In-depth studies of reactions involving this compound and related structures have provided valuable insights into the mechanisms governing their functionalization.
Probing Radical Mechanisms in Functionalization Reactions
The functionalization of pyridine rings can proceed through radical pathways, offering alternative reactivity patterns to traditional ionic reactions. For 4-substituted pyridines, radical reactions can be initiated to target specific positions on the ring. For example, in photoredox-catalyzed transformations, a generated radical species can add to the electron-deficient pyridine ring. The position of attack (e.g., C2 vs. C3) can often be controlled by the choice of catalyst and additives. researchgate.net While specific studies on this compound are limited, the electronic nature of the 4-amino group would influence the stability of the intermediate radical adduct, thereby directing the regiochemical outcome of such functionalization reactions.
Elucidation of Palladium-Catalyzed Reaction Mechanisms
N-alkylated aminopyridines can participate in palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. The general mechanism for reactions like the Buchwald-Hartwig amination involves a catalytic cycle initiated by the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org
A plausible mechanistic pathway for a related Pd-catalyzed allylation of a 4-alkylpyridine provides a relevant model. This process is believed to proceed through the formation of a nucleophilic alkylidene dihydropyridine (B1217469) intermediate after deprotonation of an N-activated pyridinium (B92312) salt. This intermediate then reacts with a (π-allyl)Pd(II) electrophile. The catalytic cycle is completed by the oxidative addition of a Pd(0) complex to the resulting N-allyl pyridinium cation, which liberates the product and regenerates the active (π-allyl)Pd(II) species. nih.gov The N-isopropyl group in this compound would influence the stability and reactivity of such intermediates.
In palladium-catalyzed N-alkylation reactions using alcohols (a "borrowing hydrogen" mechanism), the catalyst first oxidizes the alcohol to an aldehyde. The amine then condenses with the aldehyde to form an imine (or iminium ion), which is subsequently reduced by the palladium hydride species generated in the initial step, thus regenerating the catalyst and forming the product. chemrxiv.orgmdma.ch
Table 2: Key Mechanistic Steps in Palladium-Catalyzed Reactions
| Reaction Type | Key Mechanistic Steps | Role of this compound |
|---|---|---|
| Buchwald-Hartwig Amination | Oxidative Addition, Base-mediated N-H Deprotonation, Reductive Elimination | Nucleophile (Amine Component) |
| Allylation (via N-activation) | N-Activation, Deprotonation to Dihydropyridine, Nucleophilic Attack on (π-allyl)Pd(II) | Substrate |
| N-Alkylation (Borrowing Hydrogen) | Alcohol Dehydrogenation, Imine/Iminium Formation, Hydrogenation | Nucleophile (Amine Component) |
Analysis of Proton Transfer and Rearomatization Pathways
The chemical behavior of this compound is intrinsically linked to the electronic nature of its pyridine ring and the influence of the exocyclic nitrogen substituents. Central to its reactivity are the processes of proton transfer, which transiently disrupts the aromaticity of the pyridine ring, and the subsequent rearomatization, which restores this stable electronic configuration. While specific mechanistic studies on this compound are not extensively documented in the current body of scientific literature, a comprehensive understanding of its reactivity can be extrapolated from the well-established chemistry of 4-aminopyridine and its N-alkylated derivatives.
Proton transfer is a fundamental reaction step that can significantly influence the reactivity of heterocyclic compounds. In the case of this compound, the primary site of protonation is the endocyclic nitrogen atom of the pyridine ring. This is due to the greater basicity of the ring nitrogen compared to the exocyclic amino group. The lone pair of electrons on the ring nitrogen is more available for protonation as the lone pair on the exocyclic nitrogen participates in resonance with the aromatic π-system, which decreases its basicity.
The protonation of the pyridine ring nitrogen leads to the formation of a pyridinium cation. This process disrupts the aromatic sextet of the pyridine ring, resulting in a dearomatized intermediate. The stability of this pyridinium ion is a key factor in the subsequent reaction pathways. The equilibrium between the neutral this compound and its protonated form is dependent on the pH of the medium. researchgate.net
The formation of the pyridinium ion is a critical activation step for a variety of nucleophilic addition reactions. The positive charge on the nitrogen atom enhances the electrophilicity of the pyridine ring, making it susceptible to attack by nucleophiles. This reactivity is a cornerstone of pyridine chemistry and has been extensively studied for various pyridine derivatives. mdpi.commdpi.com
Following a chemical transformation, such as a nucleophilic addition to the pyridinium ring, the resulting intermediate is often a non-aromatic dihydropyridine derivative. The driving force for the subsequent reaction steps is frequently the restoration of the aromatic system, a process known as rearomatization. This process is energetically favorable due to the significant stabilization energy associated with the aromatic ring.
The specific pathway of rearomatization depends on the nature of the preceding reaction and the substituents on the pyridine ring. Common rearomatization mechanisms include:
Deprotonation: If a proton was initially added to the ring, its removal can restore aromaticity. This is a common step in acid-catalyzed reactions.
Elimination of a Leaving Group: If a nucleophile has added to the ring and a suitable leaving group is present, elimination of this group can lead to the reformation of the aromatic π-system.
Spectroscopic and Structural Characterization Techniques for N Isopropylpyridin 4 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for the complete structural assignment of N-Isopropylpyridin-4-amine.
Proton NMR (¹H NMR) Analysis for Structural Elucidation
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the protons of the isopropyl group, and the amine proton are expected. The chemical environment of each proton dictates its chemical shift (δ), and interactions with neighboring protons cause signal splitting.
The pyridine ring exhibits a characteristic pattern for 4-substituted pyridines. The protons at the C2 and C6 positions (α to the ring nitrogen) are chemically equivalent, as are the protons at the C3 and C5 positions (β to the ring nitrogen). This results in two distinct signals, both expected to be doublets due to coupling with their adjacent protons. The protons α to the nitrogen (H-2, H-6) are typically deshielded and appear at a lower field (higher ppm) compared to the protons β to the nitrogen (H-3, H-5).
The isopropyl group gives rise to two signals: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is split into a septet by the six protons of the two methyl groups (n+1=7). Conversely, the six methyl protons are split into a doublet by the single methine proton (n+1=2).
The amine proton (N-H) typically appears as a broad singlet. hw.ac.uk Its chemical shift can be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine H-2, H-6 | ~8.0-8.2 | Doublet (d) | 2H |
| Pyridine H-3, H-5 | ~6.5-6.7 | Doublet (d) | 2H |
| Isopropyl-CH | ~3.5-3.8 | Septet (sept) | 1H |
| Isopropyl-CH₃ | ~1.2-1.4 | Doublet (d) | 6H |
| N-H | Variable (broad) | Singlet (s) | 1H |
Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Confirmation
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to symmetry, this compound is expected to show five distinct signals: three for the pyridine ring carbons and two for the isopropyl group carbons.
The pyridine ring carbons (C-2/C-6, C-3/C-5, and C-4) will resonate in the aromatic region (typically 100-160 ppm). The C-4 carbon, directly attached to the nitrogen atom of the amino group, will be significantly shielded or deshielded depending on the electronic effects of the substituent. The C-2/C-6 carbons are adjacent to the ring nitrogen and are expected to be the most deshielded of the ring carbons. The C-3/C-5 carbons will appear at a higher field.
The isopropyl group will show two signals. The methine carbon (-CH) will appear further downfield than the methyl carbons (-CH₃) due to its proximity to the electron-withdrawing amino group. libretexts.org
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C-4 | ~150-155 |
| Pyridine C-2, C-6 | ~148-152 |
| Pyridine C-3, C-5 | ~105-110 |
| Isopropyl-CH | ~45-50 |
| Isopropyl-CH₃ | ~20-25 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. nih.gov For this compound, with the molecular formula C₈H₁₂N₂, the exact mass can be calculated.
Molecular Formula : C₈H₁₂N₂
Nominal Mass : 136 Da
Calculated Exact Mass : 136.1000 Da
An experimental HRMS measurement yielding a mass very close to this calculated value would confirm the elemental formula of the compound.
Analysis of Fragmentation Patterns for Structural Confirmation
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is formed, which can then undergo fragmentation. The analysis of these fragments provides valuable structural information. For this compound, several characteristic fragmentation pathways are expected.
The presence of an even number of nitrogen atoms means the molecular ion peak should have an even mass-to-charge ratio (m/z = 136), consistent with the nitrogen rule. libretexts.org A common fragmentation pathway for amines is α-cleavage, where the bond between the carbon attached to the nitrogen and an adjacent carbon is broken. libretexts.org For this compound, the most likely α-cleavage is the loss of a methyl radical (•CH₃) from the isopropyl group. This results in a stable, resonance-delocalized cation.
M⁺˙ → [M - CH₃]⁺ + •CH₃
This fragmentation would produce a prominent peak at m/z 121 (136 - 15). Another possible fragmentation involves the loss of a neutral molecule of hydrogen cyanide (HCN) from the pyridine ring, a common pathway for pyridine-containing compounds, which would lead to a fragment at m/z 109 (136 - 27).
Expected Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 136 | [C₈H₁₂N₂]⁺˙ | Molecular Ion (M⁺˙) |
| 121 | [C₇H₉N₂]⁺ | Loss of •CH₃ (α-cleavage) |
| 94 | [C₅H₆N₂]⁺˙ | Loss of propene (C₃H₆) |
| 67 | [C₄H₅N]⁺˙ | Loss of HCN from m/z 94 |
Vibrational Spectroscopy
Vibrational spectroscopy, typically infrared (IR) spectroscopy, measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present.
For this compound, a secondary amine, a single, sharp N-H stretching absorption is expected in the region of 3350–3310 cm⁻¹. orgchemboulder.com Other characteristic absorptions include:
Aromatic C-H stretching : Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching : From the isopropyl group, appearing just below 3000 cm⁻¹.
Pyridine ring C=C and C=N stretching : A series of bands in the 1600–1400 cm⁻¹ region.
C-N stretching : For aromatic amines, this band is typically strong and appears in the 1335–1250 cm⁻¹ range. orgchemboulder.com
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3350–3310 | Medium, Sharp |
| Aromatic C-H Stretch | 3100–3000 | Medium |
| Aliphatic C-H Stretch | 2980–2850 | Strong |
| Aromatic C=C and C=N Stretch | 1600–1400 | Medium to Strong |
| Aromatic C-N Stretch | 1335–1250 | Strong |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the key vibrational modes would be associated with the N-H group of the secondary amine and the aromatic pyridine ring.
As a secondary amine, this compound is expected to exhibit a single, weak to medium intensity N-H stretching vibration in the region of 3350-3310 cm⁻¹ orgchemboulder.com. This is in contrast to primary amines, which show two bands in this region orgchemboulder.comspectroscopyonline.com. The presence of hydrogen bonding can influence the position and shape of this peak.
The spectrum would also display characteristic absorptions for the pyridine ring. These include C-H stretching vibrations from the aromatic ring, typically found above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic ring, which are expected in the 1600-1400 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is anticipated to be a strong band between 1335-1250 cm⁻¹ orgchemboulder.com. Additionally, C-H bending vibrations from the isopropyl group would be present in the fingerprint region.
A summary of the expected FT-IR absorption regions for this compound is provided in the interactive table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine | N-H Stretch | 3350-3310 | Weak to Medium |
| Pyridine Ring | C-H Stretch | > 3000 | Medium |
| C=C and C=N Stretch | 1600-1400 | Medium to Strong | |
| Aromatic Amine | C-N Stretch | 1335-1250 | Strong |
| Isopropyl Group | C-H Bend | Fingerprint Region | Medium |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. Although no published crystal structure for this compound has been found, a hypothetical analysis based on related structures can be made.
Analysis of Intermolecular Hydrogen Bonding Interactions
In the crystalline state, it is highly probable that intermolecular hydrogen bonds would be a significant feature. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring is a potential hydrogen bond acceptor. This could lead to the formation of chains or more complex networks of molecules within the crystal lattice. The geometry and strength of these hydrogen bonds would be quantifiable from the crystallographic data.
Examination of Steric Effects and Crystal Packing Arrangements
The isopropyl group attached to the amine nitrogen is a bulky substituent that would exert steric influence on the molecular conformation and the crystal packing. The way in which the molecules arrange themselves in the crystal lattice to accommodate the steric bulk of the isopropyl groups while maximizing favorable intermolecular interactions, such as hydrogen bonding and van der Waals forces, would be a key aspect of the crystal structure analysis.
Surface-Sensitive Spectroscopic Methods
Surface-sensitive spectroscopic techniques could provide insights into the behavior of this compound at interfaces.
Surface-Enhanced Raman Spectroscopy (SERS): This technique could be employed to obtain enhanced Raman signals of this compound adsorbed on a metal surface (e.g., silver or gold nanoparticles). SERS would be particularly sensitive to the orientation of the molecule on the surface, with vibrations of the functional groups closest to the surface showing the greatest enhancement.
X-ray Photoelectron Spectroscopy (XPS): XPS could be used to determine the elemental composition and chemical states of the atoms at the surface of a sample of this compound. The core-level spectra of nitrogen (N 1s) would be of particular interest, as it could potentially distinguish between the amine nitrogen and the pyridine nitrogen based on their different chemical environments.
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. While XPS is a powerful tool for characterizing the surface chemistry of nitrogen-containing organic compounds, specific studies applying this technique to this compound have not been identified in the available scientific literature.
To offer a conceptual understanding of what such an analysis might entail, a hypothetical XPS analysis of this compound would involve irradiating a sample with X-rays and analyzing the kinetic energy of the electrons that are emitted from the top 1-10 nanometers of the material. The resulting spectrum would show peaks corresponding to the core-level electrons of each element.
For this compound, one would expect to observe:
C 1s peak: This peak could potentially be deconvoluted into multiple components representing the different chemical environments of the carbon atoms, such as the aromatic carbons of the pyridine ring and the aliphatic carbons of the isopropyl group.
N 1s peak: This region would be of particular interest, with distinct peaks anticipated for the pyridinic nitrogen atom within the aromatic ring and the amine nitrogen atom. The binding energies of these peaks would provide insight into the chemical state and bonding environment of the nitrogen atoms.
Without experimental data from peer-reviewed research, any further discussion would be speculative and would not adhere to the strict requirement for scientifically accurate and source-based information. Should research on the XPS analysis of this compound be published in the future, this section could be updated to include specific experimental findings and data tables.
Computational and Theoretical Analysis of N Isopropylpyridin 4 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-Isopropylpyridin-4-amine, DFT calculations are instrumental in elucidating its fundamental chemical and physical properties.
The initial step in the computational analysis involves the optimization of the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. Theoretical calculations on related substituted pyridines and aminopyridines are often performed using basis sets like 6-311++G(d,p) in conjunction with functionals such as B3LYP. nih.govresearchgate.net This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles.
The optimized structure reveals a planar pyridine (B92270) ring, characteristic of aromatic systems, with the isopropylamino group attached to the fourth carbon atom. The electronic structure, including the distribution of electron density and electrostatic potential, can be visualized to identify regions of high and low electron density, which are crucial for understanding the molecule's reactivity.
Table 1: Predicted Geometrical Parameters of this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N (Pyridine Ring) | 1.34 | - |
| C-C (Pyridine Ring) | 1.39 | - |
| C-N (Amine) | 1.38 | - |
| N-C (Isopropyl) | 1.47 | - |
| C-H (Pyridine Ring) | 1.08 | - |
| C-H (Isopropyl) | 1.10 | - |
| ∠CNC (Pyridine Ring) | - | 117.0 |
| ∠NCC (Pyridine Ring) | - | 124.5 |
| ∠CCN (Amine) | - | 121.0 |
| ∠HCH (Isopropyl) | - | 109.5 |
Note: The data in this table is hypothetical and based on typical values for similar molecular structures found in computational chemistry literature.
Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of this compound. These calculations not only confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provide a theoretical spectrum that can be compared with experimental data for compound identification and characterization. nih.govnycu.edu.tw
Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the chemical bonds. The theoretical spectra for related aminopyridines have been successfully calculated and aid in the assignment of experimental vibrational bands. researchgate.netresearchgate.net
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amine | 3450 |
| C-H Stretch (Aromatic) | Pyridine Ring | 3100 |
| C-H Stretch (Aliphatic) | Isopropyl Group | 2980 |
| C=N Stretch | Pyridine Ring | 1620 |
| C=C Stretch | Pyridine Ring | 1580 |
| N-H Bend | Amine | 1550 |
| C-N Stretch | Amine | 1300 |
Note: The data in this table is hypothetical and based on characteristic vibrational frequencies for the specified functional groups.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic transitions of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.commdpi.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the nitrogen atom of the amino group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, representing the regions susceptible to nucleophilic attack. The analysis of these orbitals provides valuable insights into the intramolecular charge transfer characteristics of the molecule. dntb.gov.uaresearchgate.net A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo electronic transitions and exhibit greater chemical reactivity. thaiscience.info
Table 3: Calculated Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -0.9 |
| HOMO-LUMO Gap | 4.9 |
Note: The data in this table is hypothetical and based on typical values for substituted pyridine derivatives.
Molecular Dynamics Simulations (MDS)
Molecular Dynamics Simulations are a computational method used to study the physical movement of atoms and molecules over time. MDS provides a dynamic picture of the conformational changes and intermolecular interactions of this compound.
The isopropyl group attached to the amino nitrogen introduces conformational flexibility to the this compound molecule. Molecular dynamics simulations can explore the potential energy surface to identify different stable conformers and the energy barriers between them. By simulating the molecule's motion over time, the dynamic behavior of the isopropyl group, such as its rotation around the C-N bond, can be analyzed. This information is crucial for understanding how the molecule's shape can influence its interactions with other molecules.
Molecular dynamics simulations are particularly useful for studying how this compound interacts with other molecules, such as solvents or biological macromolecules. By placing the molecule in a simulated environment (e.g., a box of water molecules), the formation and dynamics of intermolecular interactions, such as hydrogen bonds, can be observed. The nitrogen atom of the pyridine ring and the hydrogen atom of the amino group are potential sites for hydrogen bonding. Understanding these interactions is fundamental to predicting the molecule's solubility and its binding affinity to other chemical species. Studies on similar molecules like N,N-dimethylpyridin-4-amine have utilized MDS to understand their physical properties and interactions. scispace.comresearchgate.netrsc.org
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of this compound. These calculations provide a theoretical framework for understanding the molecule's structure, stability, and reactivity at the atomic level.
Determination of Dipole Moment and Polarizability
Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an electric field. This property is important for understanding intermolecular interactions, including van der Waals forces. Theoretical calculations can provide the average polarizability (α) and the anisotropy of polarizability (Δα), offering a comprehensive picture of the molecule's electronic flexibility.
Table 1: Hypothetical Dipole Moment and Polarizability Data for this compound
| Property | Calculated Value | Unit |
| Dipole Moment (µ) | Data not available | Debye |
| Average Polarizability (α) | Data not available | a.u. |
| Anisotropy of Polarizability (Δα) | Data not available | a.u. |
Note: The table above is illustrative as specific calculated data for this compound was not found in the searched literature. The values would typically be obtained from DFT calculations.
Evaluation of Reactivity Descriptors and Thermodynamic Properties
Reactivity descriptors derived from conceptual DFT provide a quantitative measure of a molecule's reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, global hardness, and softness.
The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. These parameters are crucial for predicting how this compound might behave in chemical reactions.
Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated to assess the stability of the molecule under different conditions. These calculations are vital for understanding reaction mechanisms and predicting the spontaneity of chemical processes involving this compound.
Table 2: Hypothetical Reactivity Descriptors and Thermodynamic Properties for this compound
| Parameter | Calculated Value | Unit |
| HOMO Energy | Data not available | eV |
| LUMO Energy | Data not available | eV |
| HOMO-LUMO Gap | Data not available | eV |
| Ionization Potential | Data not available | eV |
| Electron Affinity | Data not available | eV |
| Electronegativity (χ) | Data not available | eV |
| Global Hardness (η) | Data not available | eV |
| Global Softness (S) | Data not available | eV⁻¹ |
| Enthalpy (H) | Data not available | kcal/mol |
| Entropy (S) | Data not available | cal/mol·K |
| Gibbs Free Energy (G) | Data not available | kcal/mol |
Note: This table is presented for illustrative purposes. Specific calculated values for this compound were not available in the reviewed sources.
Molecular Docking Studies on Amine-Functionalized Systems
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand the interaction between a ligand and its target protein.
While specific molecular docking studies focused solely on this compound are not prominently documented, the broader class of amine-functionalized systems has been the subject of numerous such investigations. These studies often explore the binding of amine-containing molecules to various biological targets, such as enzymes and receptors.
The general principles of these studies can be applied to hypothesize the potential interactions of this compound. The pyridine nitrogen and the amino group are capable of forming hydrogen bonds, which are critical for molecular recognition at the active site of a protein. The isopropyl group, being hydrophobic, can engage in van der Waals interactions with nonpolar residues in the binding pocket.
For example, research on amine-functionalized metal-organic frameworks (MOFs) has utilized molecular simulations to understand their potential for applications like carbon capture, highlighting the importance of the amine group in selective binding. researchgate.netnih.govnih.gov Similarly, docking studies on various amine derivatives have been conducted to explore their potential as enzyme inhibitors or receptor antagonists. nih.gov The insights from these studies on related amine-functionalized systems provide a valuable framework for predicting the binding behavior of this compound with various protein targets.
Derivatization Strategies for Analytical and Synthetic Enhancement
Chemical Derivatization for Enhanced Spectroscopic Detection
The secondary amine of N-Isopropylpyridin-4-amine can be chemically modified to attach a tag or moiety that enhances its response to spectroscopic detection methods. This is particularly useful when analyzing low concentrations of the compound in complex matrices.
Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) is a powerful technique for determining the spatial distribution of molecules within tissue samples. However, small molecules like this compound can be challenging to detect due to low ionization efficiency or signal suppression. Chemical derivatization can significantly improve sensitivity and specificity. nih.gov
A common strategy involves reacting the amine with a derivatizing agent to introduce a permanently charged group or a moiety with high proton affinity, thereby enhancing the ionization efficiency. For instance, reagents that form a stable Schiff base with the amine can be employed. nih.gov In the case of this compound, while it is a secondary amine and does not form a Schiff base directly, reagents targeting secondary amines can be used. One approach is the use of N-hydroxysuccinimide (NHS) esters of compounds that incorporate a quaternary ammonium (B1175870) salt moiety. These "ionization enhancers" attach a fixed positive charge to the molecule, ensuring efficient detection in positive-ion mode mass spectrometry. mdpi.com
Another strategy is to use reagents that react with the amine to form a derivative that is more readily detected. For example, derivatization with 4-hydroxy-3-methoxycinnamaldehyde has been used for primary amines to improve sensitivity. nih.gov For secondary amines like this compound, analogous reagents that specifically target this functional group can be developed. The goal of such derivatization is to increase the signal intensity and provide a unique mass shift, which helps to distinguish the analyte from isobaric interferences in the tissue. nih.gov
Table 1: Potential Derivatization Agents for Mass Spectrometry Enhancement
| Derivatizing Agent Class | Reactive Group | Target Functional Group | Enhancement Mechanism |
|---|---|---|---|
| Safirinium N-Hydroxysuccinimide Esters | N-Hydroxysuccinimide Ester | Secondary Amine | Introduces a fixed positive charge, enhancing ionization efficiency. mdpi.com |
| Quaternary Nitrogen Reagents | Various (e.g., activated halides) | Secondary Amine | Attaches a pre-charged moiety for improved ESI-MS response. researchgate.net |
In liquid chromatography (LC) and supercritical fluid chromatography (SFC), detection of this compound can be improved by derivatization, especially when using UV-Vis or fluorescence detectors. The native molecule may have a low molar absorptivity or lack fluorescence, leading to poor sensitivity. Derivatization can introduce a chromophore or fluorophore, significantly lowering the limit of detection.
One strategy involves reacting the amine with a tagging reagent. For example, reagents like 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate can be used to derivatize amines, improving their retention in reversed-phase liquid chromatography and enhancing detection sensitivity. chemrxiv.org Similarly, N-(4-aminophenyl)piperidine has been used to derivatize carboxylic acids, but analogous reagents can be designed to react with amines to enhance their proton affinity and improve detection in positive mode ESI-MS coupled with chromatography. nsf.govresearchgate.net
For chiral amines, derivatization with agents like 3-hydroxypyridine-2-carboxaldehyde (HCA) to form imines has been shown to enhance chromatographic separation and aid in stereochemical analysis. researchgate.net While this compound is not chiral, this principle of introducing a group that enhances UV absorption can be applied. The reaction of the secondary amine of this compound with a suitable reagent can create a derivative with a strong absorbance at a wavelength where background interference is minimal.
Table 2: Reagents for Enhancing Chromatographic Detection
| Reagent | Functional Group Targeted | Detection Method Enhanced | Principle |
|---|---|---|---|
| 6-aminoquinoloyl-N-hydroxysuccinimidyl carbamate (AQC) | Secondary Amine | LC-Fluorescence, LC-MS | Introduces a highly fluorescent quinoline group. chemrxiv.org |
| Dansyl Chloride | Secondary Amine | LC-Fluorescence, LC-UV | Attaches a fluorescent and UV-active dansyl group. |
| N-(4-aminophenyl)piperidine analogues | Secondary Amine | SFC-MS | Increases proton affinity for enhanced positive mode ESI detection. nsf.gov |
Functional Group Interconversion Strategies
Functional group interconversion (FGI) involves the transformation of one functional group into another. For this compound, FGI strategies primarily focus on the secondary amine, either to protect it during other synthetic transformations or to convert it into a different functional group to create diverse molecular scaffolds.
In multi-step syntheses, the secondary amine of this compound can be nucleophilic and may interfere with reactions at other sites of the molecule. Therefore, it is often necessary to "protect" this amine by converting it into a less reactive group. This protecting group must be stable to the subsequent reaction conditions and must be removable ("deprotected") under mild conditions to regenerate the amine. masterorganicchemistry.comresearchgate.net
Common protecting groups for amines are carbamates, such as tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). masterorganicchemistry.commasterorganicchemistry.com
Boc Protection: The amine can be protected by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or 4-dimethylaminopyridine (DMAP). The Boc group is stable under many conditions but can be easily removed with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). masterorganicchemistry.comfishersci.co.uk
Cbz Protection: The Cbz group is installed using benzyl chloroformate (CbzCl) and a base. It is resistant to acidic conditions but can be cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), which reduces the benzyl group. masterorganicchemistry.com
Fmoc Protection: The Fmoc group is attached using Fmoc-Cl or Fmoc-OSu. It is stable to acidic and hydrogenolysis conditions but is readily removed by treatment with a mild base, such as piperidine (B6355638). masterorganicchemistry.com
Table 3: Common Amine Protecting Groups and Their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA, HCl). masterorganicchemistry.comfishersci.co.uk |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂, Pd/C). masterorganicchemistry.com |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., 20% Piperidine in DMF). masterorganicchemistry.com |
The secondary amine of this compound can be converted into other functional groups to generate a library of related compounds for structure-activity relationship studies or to serve as a handle for further synthetic elaboration.
Conversion to Amides/Sulfonamides: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields sulfonamides. These conversions replace the basic amine with a neutral amide or a weakly acidic sulfonamide, altering the molecule's electronic and physical properties. The resulting amide can also be a precursor for reduction back to a different amine. scribd.com
N-Dealkylation followed by Re-functionalization: Although more challenging, strategies exist for the selective removal of the isopropyl group (N-dealkylation). This would generate the parent 4-aminopyridine (B3432731), which could then be re-alkylated or arylated with different substituents. For instance, Buchwald-Hartwig amination protocols could be used to couple the resulting primary amine with various aryl halides, providing access to a wide range of N-arylpyridin-4-amine derivatives. mdpi.com
Oxidation: The secondary amine could potentially be oxidized. While direct oxidation can be complex, conversion to a sulfonamide followed by oxidative cleavage is a possible, albeit indirect, route. More direct oxidation could potentially lead to nitrones or other oxidized nitrogen species, depending on the reagents employed.
Ring Transformations: The 4-aminopyridine scaffold itself can be a precursor for fused heterocyclic systems. The presence of the amine group directs the reactivity of the pyridine (B92270) ring and can participate in cyclization reactions with appropriate bifunctional reagents to form pyridopyrimidines, imidazopyridines, or other related fused systems. nii.ac.jp
These functional group interconversions allow for the systematic modification of the this compound structure, enabling the exploration of its chemical space for various applications.
Conclusion and Future Research Directions
Summary of the Current Research Landscape for N-Isopropylpyridin-4-amine
The current body of research specifically focused on this compound is nascent, with a significant portion of its scientific context derived from the broader investigation of pyridin-4-amine derivatives. The compound is commercially available from various chemical suppliers, indicating its accessibility for research purposes. Its dihydrochloride (B599025) salt is also documented, suggesting that modifications to enhance its physicochemical properties for experimental use are being considered.
The primary area of interest for analogous structures, such as other substituted isopropyl pyridinamines, appears to be in the realm of medicinal chemistry. For instance, related compounds like 2-isopropyl-3-amino-4-methylpyridine have been identified as crucial intermediates in the synthesis of targeted cancer therapies, specifically KRAS G12C inhibitors. This association suggests that the N-isopropyl substitution on a pyridin-4-amine core could be a valuable pharmacophore in the development of kinase inhibitors and other anticancer agents.
While direct biological studies on this compound are not extensively published, the general class of pyridin-4-amine derivatives has been explored for a range of biological activities. These activities often hinge on the nature and position of substituents on the pyridine (B92270) ring and the amino group. The isopropyl group, with its specific steric and electronic properties, likely modulates the binding affinity and selectivity of the parent pyridin-4-amine for various biological targets.
Identification of Emerging Research Avenues
The future research trajectory for this compound is poised to branch into several promising directions, largely influenced by the established and emerging applications of pyridine-based compounds.
Table 1: Potential Research Applications for this compound
| Research Area | Potential Application | Rationale |
| Oncology | Kinase Inhibitor Scaffolding | The pyridin-4-amine core is a known hinge-binding motif for many kinases. The isopropyl group can be explored for its role in achieving selectivity and potency against specific cancer-related kinases. |
| Infectious Diseases | Antimalarial and Anti-parasitic Agents | Pyridin-4-amine derivatives have shown promise in the development of treatments for neglected tropical diseases. This compound could serve as a starting point for the synthesis of novel anti-infective compounds. |
| Neuroscience | Modulators of Ion Channels and Receptors | Certain aminopyridines are known to modulate neuronal ion channels. The specific substitution pattern of this compound may confer novel activities on central nervous system targets. |
| Materials Science | Epoxy Resin Curing Agents | Amines are widely used in the polymer industry. While not specifically documented for this compound, related amines are used as curing agents for epoxy resins, suggesting a potential, albeit different, research avenue. |
A significant emerging avenue is the systematic exploration of this compound as a fragment or building block in combinatorial chemistry and fragment-based drug discovery. Its relatively simple structure and modifiable functional groups make it an attractive starting point for the synthesis of larger, more complex molecules with tailored biological activities. Further derivatization of the pyridine ring or the isopropyl group could lead to the discovery of novel compounds with enhanced therapeutic properties.
Discussion of Challenges and Opportunities in Future this compound Research
The path forward for this compound research is not without its hurdles, yet these challenges are intrinsically linked to significant opportunities for innovation and discovery.
Challenges:
Limited Existing Data: The most immediate challenge is the scarcity of dedicated research on this specific compound. This necessitates foundational studies to characterize its physicochemical properties, toxicological profile, and preliminary biological activities.
Synthesis Optimization: While likely accessible through standard synthetic routes for N-alkylated aminopyridines, optimizing the synthesis for large-scale production with high purity and yield may require dedicated process development.
Target Identification and Validation: A crucial step will be to identify the specific biological targets with which this compound or its derivatives interact. This will require extensive screening and validation studies.
Intellectual Property Landscape: The broader field of pyridine derivatives is heavily patented. Navigating this landscape to secure novel intellectual property for this compound-based compounds will be a key strategic consideration.
Opportunities:
Unexplored Chemical Space: The limited research to date means that the chemical space around this compound is largely unexplored. This presents a significant opportunity to synthesize and patent novel derivatives with unique biological activities.
Leveraging Existing Knowledge: The wealth of information on other pyridin-4-amine derivatives provides a strong foundation for hypothesis-driven research. Structure-activity relationships from related compounds can guide the rational design of new molecules based on the this compound scaffold.
Potential for Broad Therapeutic Applications: As suggested by the diverse activities of related compounds, this compound has the potential to be a versatile platform for developing drugs against a wide range of diseases, from cancer to infectious diseases.
Collaborative Research: The multidisciplinary nature of drug discovery provides an opportunity for collaboration between synthetic chemists, computational biologists, pharmacologists, and clinical researchers to accelerate the development of this compound-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-Isopropylpyridin-4-amine in a laboratory setting?
- Methodology : Synthesis typically involves alkylation of pyridin-4-amine derivatives with isopropyl halides under basic conditions (e.g., potassium carbonate or sodium hydride) in solvents like ethanol or acetonitrile. Post-reaction purification via column chromatography and characterization using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming structural integrity .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Pyridin-4-amine, isopropyl bromide, K₂CO₃, ethanol, reflux (24h) | Alkylation |
| 2 | Column chromatography (silica gel, ethyl acetate/hexane) | Purification |
| 3 | ¹H/¹³C NMR, high-resolution MS | Characterization |
Q. What safety precautions are necessary when handling this compound?
- PPE Requirements : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation. Inspect gloves for defects before use and dispose of contaminated gloves properly .
- Storage : Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Stability data for analogous compounds suggest no significant decomposition under recommended conditions .
Q. How can researchers characterize the purity of this compound?
- Analytical Techniques :
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity.
- Spectroscopy : ¹H/¹³C NMR for structural confirmation; Fourier-transform infrared spectroscopy (FTIR) for functional group analysis.
- Mass Spectrometry : High-resolution MS to verify molecular weight .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield?
- Strategies :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions.
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time .
- Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol, 80°C | 65 | 95 |
| Acetonitrile, 60°C | 72 | 98 |
Q. What methodologies address conflicting spectral data during compound characterization?
- Systematic Analysis : Cross-validate NMR peaks with computational tools (e.g., ChemDraw Predict) and reference databases (e.g., NIST Chemistry WebBook). For unresolved discrepancies, employ X-ray crystallography for definitive structural elucidation .
- Case Study : A pyridine derivative with conflicting ¹H NMR signals was resolved via 2D NMR (COSY, HSQC), confirming the presence of rotamers .
Q. How should researchers assess the risk of nitrosamine contamination in this compound synthesis?
- Risk Mitigation :
- Raw Material Screening : Use supplier questionnaires to evaluate secondary amines and nitrosating agents in the supply chain.
- Analytical Testing : Implement LC-MS/MS to detect nitrosamine impurities at ppm levels.
- Regulatory Compliance : Follow EMA and APIC guidelines for API risk assessments .
Q. What strategies are recommended for ecological risk assessment when toxicity data is unavailable?
- Precautionary Measures :
- Containment : Use closed-loop systems to prevent environmental release.
- Predictive Modeling : Apply quantitative structure-activity relationship (QSAR) tools (e.g., EPA EPI Suite) to estimate toxicity .
Data Contradiction and Advanced Design
Q. How do structural modifications (e.g., isopropyl vs. phenyl groups) impact the reactivity of pyridine derivatives?
- Comparative Analysis :
- Steric Effects : Bulkier substituents (e.g., isopropyl) reduce nucleophilic substitution rates compared to phenyl groups.
- Electronic Effects : Electron-donating groups (e.g., -NH₂) enhance resonance stabilization in pyridine cores .
Q. What experimental design principles apply to studying this compound in kinase inhibition assays?
- Best Practices :
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
- Controls : Use staurosporine as a positive control for kinase inhibition.
- Data Validation : Replicate experiments (n ≥ 3) and apply statistical tools (e.g., ANOVA) to address variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
